![molecular formula C14H11NO2 B6379360 5-(3-Cyanophenyl)-2-methoxyphenol, 95% CAS No. 1261946-31-9](/img/structure/B6379360.png)
5-(3-Cyanophenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Cyanophenyl)-2-methoxyphenol, 95% (5-CPMP) is a phenolic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a versatile and easily accessible reagent, and is used in various applications such as organic synthesis, catalysis, and biochemistry. 5-CPMP is a useful building block for the synthesis of various compounds, and has been used in the synthesis of a variety of drugs, agrochemicals, and other organic compounds.
Mechanism of Action
5-(3-Cyanophenyl)-2-methoxyphenol, 95% is a phenolic compound that acts as an electron donor. It is oxidized to form the quinone, which can then act as an electron acceptor. The quinone can then act as a catalyst in various organic reactions, such as the oxidation of aldehydes and ketones.
Biochemical and Physiological Effects
5-(3-Cyanophenyl)-2-methoxyphenol, 95% has been found to be non-toxic and non-irritating to the skin and eyes. It has also been found to have no mutagenic or carcinogenic effects. It has been found to be metabolized in the body and is excreted in the urine.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3-Cyanophenyl)-2-methoxyphenol, 95% in lab experiments include its low cost, its availability, and its ease of use. It is also a non-toxic and non-irritating compound. The main limitation of 5-(3-Cyanophenyl)-2-methoxyphenol, 95% is its limited solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
In the future, 5-(3-Cyanophenyl)-2-methoxyphenol, 95% could be used in the synthesis of new drugs, agrochemicals, and other organic compounds. It could also be used as a catalyst in organic synthesis, as a reagent for organic synthesis, and as a reagent for biochemistry. Additionally, it could be used in the development of new catalysts, as well as in the development of new methods for the synthesis of organic compounds. Finally, it could be used in the development of new materials, such as polymers and nanomaterials.
Synthesis Methods
5-(3-Cyanophenyl)-2-methoxyphenol, 95% is synthesized by a two-step process. The first step involves the reaction of 3-cyanophenol with 2-methoxybenzaldehyde in a basic medium such as sodium hydroxide. The second step involves the reaction of the product of the first step with an aqueous solution of sodium hydroxide. The reaction of the two steps results in the formation of 5-(3-Cyanophenyl)-2-methoxyphenol, 95%.
Scientific Research Applications
5-(3-Cyanophenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications, such as organic synthesis, catalysis, and biochemistry. It has been used in the synthesis of a variety of drugs, agrochemicals, and other organic compounds. It has also been used as a catalyst in organic synthesis, as a reagent for organic synthesis, and as a reagent for biochemistry.
properties
IUPAC Name |
3-(3-hydroxy-4-methoxyphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-14-6-5-12(8-13(14)16)11-4-2-3-10(7-11)9-15/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWNRFANTGJRNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC(=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685433 |
Source
|
Record name | 3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Cyanophenyl)-2-methoxyphenol | |
CAS RN |
1261946-31-9 |
Source
|
Record name | 3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.